4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Anticancer Pyridinylisoxazole MCF-7

This compound offers a distinct 4-pyridyl-isoxazole scaffold with a reactive chloromethyl handle, enabling precise SAR exploration. Unlike generic isomers, the specific 4-pyridyl orientation ensures consistent hydrogen bonding and target engagement, critical for kinase and CNS research. Supplied as a stable hydrochloride salt (95% purity) to ensure reliable, reproducible results in demanding synthetic workflows.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 865610-66-8
Cat. No. B1416216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
CAS865610-66-8
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NOC(=C2)CCl
InChIInChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2
InChIKeyHYHWRCJFAXVHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS 865610-66-8) as a Versatile Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS 865610-66-8), also referred to as 5-(chloromethyl)-3-(pyridin-4-yl)isoxazole, is a heterocyclic building block combining a pyridine ring with a chloromethyl-substituted isoxazole moiety. This scaffold serves as a key intermediate in medicinal chemistry and organic synthesis, primarily valued for the reactive chloromethyl handle that enables diverse nucleophilic substitution reactions to generate novel oxadiazole and other heterocyclic derivatives [1]. The compound is typically supplied as its hydrochloride salt (CAS 1255717-86-2) with a purity of 95% to enhance stability and solubility .

Critical Structural Determinants: Why 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Cannot Be Substituted with Common Isoxazole or Pyridine Analogs


This compound's differentiation arises from the precise positioning of its three pharmacophoric elements: the 4-pyridyl group, the 3-isoxazolyl core, and the reactive 5-chloromethyl substituent. Generic substitution fails because even minor positional isomerism (e.g., 3-pyridyl vs. 4-pyridyl) or replacement of the chloromethyl group with a methyl or hydrogen drastically alters both the chemical reactivity profile and the resulting biological activity of downstream derivatives [1]. The 4-pyridyl orientation dictates specific hydrogen-bonding interactions and π-stacking geometry with biological targets, while the chloromethyl group provides a unique handle for late-stage functionalization that is absent in non-halogenated analogs [2].

Quantitative Differentiation of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS 865610-66-8) from Structural Analogs


Positional Isomerism: Distinct Antiproliferative Profiles of 4-Pyridyl vs. 3-Pyridyl Isoxazole Scaffolds in MCF-7 Cells

The 4-pyridyl orientation of this compound is critical for biological activity, as demonstrated by studies on pyridinylisoxazole derivatives where the position of the pyridine nitrogen significantly influences antiproliferative potency. A series of 21 pyridinylisoxazole derivatives were evaluated against human breast cancer MCF-7 cells, with active compounds exhibiting IC50 values in the micromolar range. The pharmacophore model indicates that the 4-pyridyl orientation (as in this compound) enables optimal interactions with allosteric kinase binding sites, whereas 3-pyridyl analogs show altered binding geometries [1].

Anticancer Pyridinylisoxazole MCF-7

Chloromethyl vs. Methyl Substituent: Enhanced Reactivity for Late-Stage Diversification and Heterocycle Construction

The 5-chloromethyl group on the isoxazole ring provides a reactive electrophilic site that enables nucleophilic substitution reactions, distinguishing this compound from methyl-substituted analogs which lack this synthetic handle. This compound serves as a key intermediate for synthesizing oxadiazole derivatives, a transformation that cannot be achieved with 5-methylisoxazole analogs [1]. The chloromethyl group also facilitates covalent modification of nucleophilic sites in biological targets, a mechanism unavailable to non-halogenated isoxazoles [2].

Organic synthesis Building block Nucleophilic substitution

Physicochemical Property Differentiation: LogP and PSA Comparison with Phenyl Analog

The compound exhibits a calculated LogP of 2.48 and a polar surface area (PSA) of 38.92 Ų [1]. In comparison, the phenyl analog 5-(chloromethyl)-3-phenylisoxazole (CAS 1011-37-6) has a molecular weight of 193.63 g/mol (vs. 194.62 g/mol) and lacks the pyridine nitrogen, resulting in different hydrogen-bonding capacity and predicted ADME profiles . The presence of the pyridine nitrogen in this compound increases PSA and alters LogP, affecting membrane permeability and solubility relative to the phenyl counterpart.

ADME Physicochemical properties Drug-likeness

Kinase Inhibition Potential: Isoxazole-Pyridine Scaffold as Privileged GABA A α5 Receptor Ligand

Isoxazole-pyridine derivatives, including those based on the 4-pyridyl isoxazole scaffold, have demonstrated affinity and selectivity for the GABA A α5 receptor binding site, with applications in treating cognitive disorders such as Alzheimer's disease [1]. While direct IC50 data for this specific compound are not publicly available, related isoxazole-pyridine derivatives show nanomolar binding affinities, and the scaffold is recognized as a privileged structure for CNS drug discovery [2]. Non-isoxazole pyridine analogs lack this receptor selectivity profile.

CNS GABA receptor Kinase inhibitor

Hydrochloride Salt Form Advantage: Improved Stability and Handling for Reproducible Experimental Outcomes

This compound is commonly supplied as the hydrochloride salt (CAS 1255717-86-2), which enhances stability and solubility relative to the free base [1]. Vendor specifications indicate a purity of 95.0% for the hydrochloride salt, with defined hazard classifications (H302, H315, H319, H335) and handling precautions . The salt form is critical for reproducible biological assays, as the free base may exhibit variable solubility and degradation profiles.

Salt form Stability Handling

Optimal Use Cases for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS 865610-66-8) in Drug Discovery and Chemical Biology


Synthesis of Oxadiazole Libraries for Kinase Inhibitor Discovery

Utilize the chloromethyl group as an electrophilic handle to construct diverse oxadiazole derivatives via nucleophilic substitution, enabling rapid SAR exploration of allosteric kinase inhibitors targeting cancer and CNS disorders. This application directly leverages the compound's demonstrated role as an intermediate for oxadiazole synthesis [1] and its scaffold's affinity for kinase and GABA A α5 receptor targets [2].

Covalent Probe Development for Chemical Biology

Exploit the reactive chloromethyl moiety to covalently modify nucleophilic residues in target proteins, enabling the development of irreversible inhibitors or activity-based probes for target engagement studies. This application is supported by the compound's established reactivity profile and its utility in generating covalent ligands [1].

Building Block for Fragment-Based Drug Discovery (FBDD)

Incorporate this compound into fragment libraries as a privileged scaffold for screening against kinase and CNS targets. The defined 4-pyridyl isoxazole core provides favorable drug-like physicochemical properties (LogP 2.48, PSA 38.92 Ų) [1] and offers multiple vectors for fragment growing and linking strategies.

Reference Standard for Positional Isomer SAR Studies

Use this compound as a defined 4-pyridyl reference in comparative studies against 3-pyridyl analogs to establish robust SAR for pyridine orientation effects on biological activity. This application is critical for medicinal chemistry programs optimizing isoxazole-pyridine-based leads and is grounded in the documented positional isomerism effects on antiproliferative activity [1].

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